molecular formula C9H8F3NO B2543699 4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One CAS No. 184375-75-5

4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One

Cat. No. B2543699
M. Wt: 203.164
InChI Key: GSJGKNLMGQIWJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylated compounds has been a subject of interest due to their potential applications in medicinal chemistry and material science. The paper titled "Synthesis of Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid" describes a method for synthesizing trifluoromethylated analogues through a Michael-like 1,4-conjugate hydrocyanation reaction. This process involves the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide, catalyzed by a tertiary amine, to yield the desired products. The paper also discusses the synthesis of enantiopure forms using a ch

Scientific Research Applications

Structural Analysis and Crystallography

X-ray Diffraction in Heterocyclic Design :The compound 4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2H-Cyclopenta[b]pyridin-2-One has been a subject of structural analysis using X-ray diffraction techniques. Studies have elucidated the crystal structure of similar compounds, revealing details about molecular conformation, dihedral angles, and intermolecular interactions such as Cl⋯Cl aggregates. This detailed structural analysis is crucial for understanding the compound's physical and chemical properties, thereby aiding in the design of heterocyclic compounds for various applications (Albov et al., 2005).

Synthetic Routes and Chemical Reactions

Novel Synthesis Approaches :Research has also explored novel synthesis methods for derivatives of this compound, offering pathways to create intricate heterocyclic structures. For instance, innovative four-component one-pot processes have been developed to synthesize pyridines and tetrahydroquinolines, which include cyclopentyl and cyclohexyl annealed pyridines. These methods provide efficient, high-yield routes to complex molecular structures, which are essential for the advancement of pharmaceutical chemistry and material science (Yehia et al., 2002).

Reactivity and Cycloadditions :The reactivity of compounds closely related to 4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2H-Cyclopenta[b]pyridin-2-One has been a significant focus, particularly in Diels-Alder cycloadditions. These studies have led to the formation of new pyridines with potential for further chemical transformations, showcasing the compound's versatility in synthetic organic chemistry (Evariste et al., 1993).

Applications in Material Science

Synthesis of Novel Materials :Compounds related to 4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2H-Cyclopenta[b]pyridin-2-One have been utilized in the synthesis of new materials with intriguing properties. For instance, the synthesis of radical cation salts containing poly(beta-diketonate) rare earth complexes has been reported. These materials exhibit notable photoluminescent and magnetic properties, indicating their potential applications in fields such as electronics and photonics (Pointillart et al., 2009).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-4-8(14)13-7-3-1-2-5(6)7/h4H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJGKNLMGQIWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One

CAS RN

184375-75-5
Record name 4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
MA Henen, L Abou-Zeid, AED Barghash… - Journal of American …, 2013 - researchgate.net
The fragment-based drug design (FBDD) is one of the main two approaches that are used in drug design (in addition to the high-throughput screening). The main obstacle that faces this …
Number of citations: 0 www.researchgate.net
Y Lee, H Zeng, S Ruedisser, AD Gossert… - Journal of the American …, 2012 - ACS Publications
Fluorine NMR spectroscopy is widely used for detection of protein–ligand interactions in drug discovery because of the simplicity of fluorine spectra combined with a relatively high …
Number of citations: 94 pubs.acs.org
Y Kim, C Hilty - Methods in enzymology, 2019 - Elsevier
Experimental screening for protein–ligand interactions is a central task in drug discovery. Nuclear magnetic resonance (NMR) spectroscopy enables the determination of binding …
Number of citations: 16 www.sciencedirect.com
Y Lee - 2013 - oaktrust.library.tamu.edu
Nuclear magnetic resonance (NMR) spectroscopy is one of the most important analytical tools for organic and biological chemistry. It provides not only detailed information on the …
Number of citations: 5 oaktrust.library.tamu.edu

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